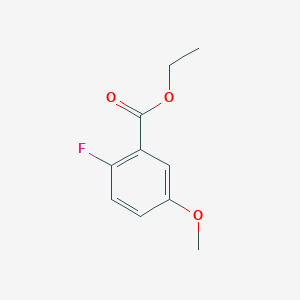Ethyl 2-fluoro-5-methoxybenzoate
CAS No.: 773134-95-5
Cat. No.: VC8294243
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773134-95-5 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | ethyl 2-fluoro-5-methoxybenzoate |
| Standard InChI | InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | DUFKSVBBFXDAKW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)F |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)OC)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-fluoro-5-methoxybenzoate, reflects its substitution pattern: a fluorine atom at the 2-position, a methoxy group (-OCH) at the 5-position, and an ethyl ester (-COOCHCH) at the 1-position of the benzene ring . The SMILES notation encodes this structure, highlighting the ester’s planar aromatic system and electron-withdrawing substituents .
Physicochemical Properties
Key computed and experimental properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.19 g/mol | |
| XLogP3-AA (LogP) | ~2.6 (estimated) | * |
| Hydrogen Bond Donors | 0 | * |
| Hydrogen Bond Acceptors | 3 | * |
| Rotatable Bonds | 3 | * |
| Topological Polar Surface Area | 26.3 Ų | * |
Note: Properties marked with are inferred from structurally analogous compounds due to limited direct data for ethyl 2-fluoro-5-methoxybenzoate.
The fluorine and methoxy groups influence electronic distribution, enhancing the compound’s reactivity in electrophilic substitution reactions. The ester group contributes to its lipophilicity, as evidenced by its estimated LogP value .
Synthesis and Manufacturing
General Synthetic Routes
While detailed protocols for ethyl 2-fluoro-5-methoxybenzoate are scarce in public literature, its synthesis likely follows established benzoate esterification methods:
-
Acid-Catalyzed Esterification: Reacting 2-fluoro-5-methoxybenzoic acid with ethanol in the presence of sulfuric acid or another acid catalyst .
-
Schotten-Baumann Reaction: Treating the acid chloride (derived from 2-fluoro-5-methoxybenzoic acid) with ethanol under basic conditions .
The methoxy group’s positioning necessitates careful regioselective protection during synthesis to avoid unwanted side reactions.
Purification and Characterization
Post-synthesis purification typically involves distillation or recrystallization. Analytical techniques such as NMR (, , ), IR spectroscopy, and GC-MS confirm structure and purity .
Applications in Research and Industry
Pharmaceutical Intermediate
Ethyl 2-fluoro-5-methoxybenzoate serves as a precursor in drug discovery, particularly for fluorinated bioactive molecules. Its applications include:
-
Antibiotic Development: Fluorine’s electronegativity enhances drug-receptor binding in quinolone antibiotics .
-
Antiviral Agents: Methoxy groups improve solubility and metabolic stability in protease inhibitors .
Materials Science
The compound’s aromatic fluorination makes it a candidate for:
-
Liquid Crystals: Adjusting dielectric anisotropy in display technologies.
-
Polymer Additives: Enhancing UV stability in fluoropolymers.
Analytical Chemistry
As a fluorescent probe, the methoxy group’s electron-donating properties modulate emission spectra, enabling sensor applications .
Comparative Analysis with Related Compounds
Ethyl 2-fluoro-5-methoxybenzoate’s properties diverge from structurally similar esters:
| Compound | CAS Number | Key Differences |
|---|---|---|
| Ethyl 2-fluoro-4-methoxybenzoate | 773135-34-5 | Methoxy at 4-position; lower polarity |
| Ethyl 2-fluoro-5-methylbenzoate | 496841-90-8 | Methyl instead of methoxy; higher LogP |
The 5-methoxy group enhances solubility compared to methyl analogues, broadening utility in aqueous reaction systems .
Recent Developments and Future Directions
Despite its niche applications, ethyl 2-fluoro-5-methoxybenzoate remains underexplored. Recent patents (e.g., WIPO PATENTSCOPE entries) hint at its role in novel kinase inhibitors, though details are proprietary . Future research could prioritize:
-
Green Synthesis: Catalytic methods to reduce waste.
-
Biological Screening: Expanding into anticancer or anti-inflammatory assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume